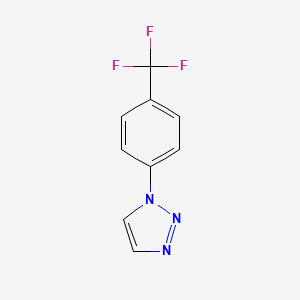

1-(4-三氟甲基苯基)-1H-1,2,3-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

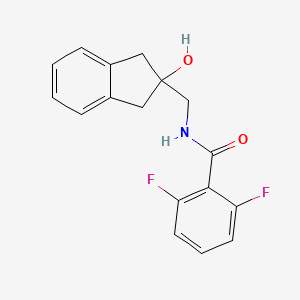

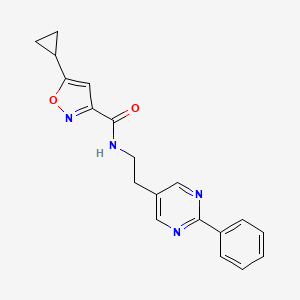

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a chemical compound belonging to the class of triazoles, which are heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular triazole derivative is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to the triazole moiety.

Synthesis Analysis

The synthesis of triazole derivatives, including those with trifluoromethylphenyl groups, typically involves the 1,3-dipolar cycloaddition of azides with terminal alkynes. A study reported the regioselective synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using this method, with Cu(I) salt as a catalyst, achieving high yields and regioselectivity . Although the specific compound is not directly synthesized in the provided papers, the methodologies discussed can be relevant for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the structure of a related compound, 4-phenyl-1H-1,2,3-triazole, was confirmed by XRD and NMR, indicating the utility of these methods in determining the molecular structure of triazole derivatives . Additionally, the crystal structure of a 1,2,4-triazole derivative was determined, showing significant dihedral angles between the triazole ring and adjacent benzene rings .

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including tautomerism, as demonstrated by the thiol↔thione tautomerism observed in a 1,2,4-triazole derivative . The presence of a trifluoromethyl group in the phenyl ring could influence the reactivity and chemical behavior of the triazole, potentially leading to unique reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be characterized using a range of techniques. For example, the physicochemical properties of a novel triazole compound were investigated using elemental analyses, FT-IR, MS, and thermal analysis . The vibrational and electronic spectra, as well as NMR chemical shifts, were studied for other triazole derivatives, providing insights into their bonding features and electronic properties . These studies highlight the importance of comprehensive characterization to understand the behavior of triazole compounds, including those with trifluoromethylphenyl groups.

科学研究应用

抗微生物活性

1-(4-三氟甲基苯基)-1H-1,2,3-三唑及其类似物已显示出显著的抗微生物活性。在一项研究中,一系列这些三唑类类似物被测试对抗各种细菌和真菌,其中一些衍生物显示出强大的抗菌和抗真菌活性。这些化合物的结构-活性关系表明它们有潜力用于开发新的抗微生物剂(Alam, Ozoe, & Lee, 2011)。

超分子相互作用

对1,2,3-三唑的研究显著扩展,特别是在超分子和配位化学领域。它们独特的易得性和多样的超分子相互作用的结合使其能够应用于阴离子识别、催化和光化学。富含氮的三唑特征使其能够与阴离子和各种配位模式形成络合物,使其成为多功能的功能单元(Schulze & Schubert, 2014)。

缓蚀

1,2,3-三唑衍生物,如MPTM,已被合成并显示出在酸性介质中对轻钢具有高缓蚀效率。这些衍生物在金属表面的吸附表明它们有潜力用于保护材料免受腐蚀(Hrimla et al., 2021)。

催化和转移氢化

1,2,3-三唑衍生物已被用于制备半夹心二价钌配合物。这些配合物在醇的催化氧化和酮的转移氢化中显示出潜力,表明它们在催化和工业化学过程中的应用(Saleem et al., 2013)。

药物应用

在排除与药物使用、剂量和副作用相关的信息的同时,值得注意的是,1,2,3-三唑在制药领域具有重要意义,因为它们具有广泛的生物活性。它们已被广泛研究,以探讨其在开发具有多样生物活性的新药物方面的潜力,重点放在新的化学实体和药物上(Ferreira et al., 2013)。

未来方向

While specific future directions for “1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole” were not found, research in the field of trifluoromethylated compounds is ongoing. For instance, RAFT-mediated polymerization-induced self-assembly (RAFT-PISA) is a growing area of interest, with potential applications in drug delivery and mineral beneficiation .

属性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCEEKXQLWFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-methoxyphenyl)-4-oxo-4H-[1]benzothieno[3,2-b]pyran-2-yl]furan-2-carboxamide](/img/structure/B2510624.png)

![2-(4-chloro-2-methylphenoxy)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2510629.png)

![N-(benzo[d]thiazol-5-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2510631.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate](/img/structure/B2510642.png)